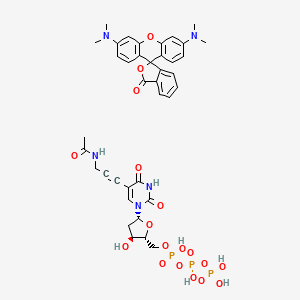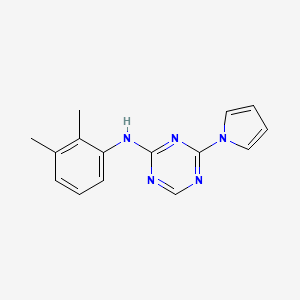![molecular formula C10H25NO2Si B13861062 O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine: is a chemical compound that features a hydroxylamine functional group bonded to a butyl chain, which is further modified with a tert-butyl(dimethyl)silyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine typically involves the reaction of hydroxylamine with a butyl chain that has been pre-functionalized with a tert-butyl(dimethyl)silyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Specific reagents and catalysts may be employed to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new functionalized butyl derivatives.
科学的研究の応用
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine has several applications in scientific research, including:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine exerts its effects involves the interaction of the hydroxylamine group with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can modify other molecules. The tert-butyl(dimethyl)silyl group provides stability and can be selectively removed to reveal the reactive hydroxylamine group.
類似化合物との比較
O-[4-(trimethylsilyl)butyl]hydroxylamine: Similar structure but with a trimethylsilyl group instead of tert-butyl(dimethyl)silyl.
N-tert-butylhydroxylamine: Contains a tert-butyl group directly attached to the nitrogen of hydroxylamine.
O-[4-(dimethylsilyl)butyl]hydroxylamine: Similar structure but with a dimethylsilyl group.
Uniqueness: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides enhanced stability and specific reactivity compared to other silyl-protected hydroxylamines. This makes it a valuable compound for selective reactions and applications in various fields.
特性
分子式 |
C10H25NO2Si |
|---|---|
分子量 |
219.40 g/mol |
IUPAC名 |
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine |
InChI |
InChI=1S/C10H25NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h6-9,11H2,1-5H3 |
InChIキー |
VWCVEDNNMSSVSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


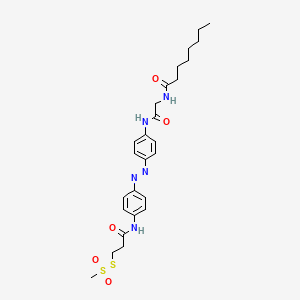
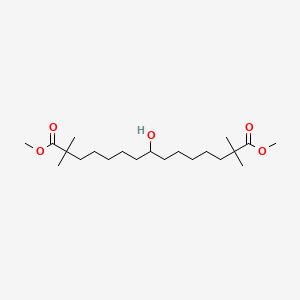
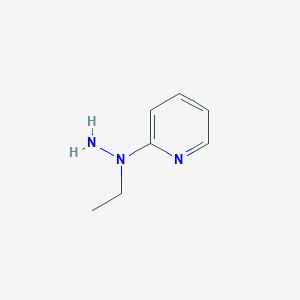
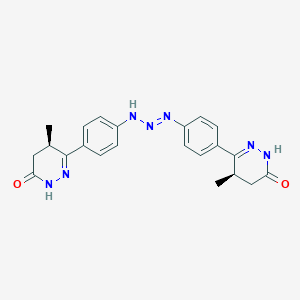
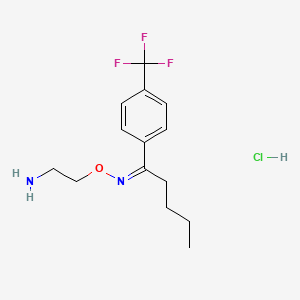
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
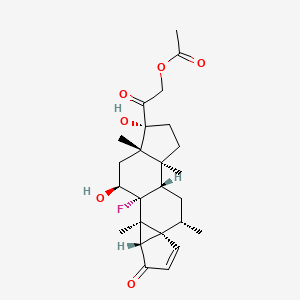
![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
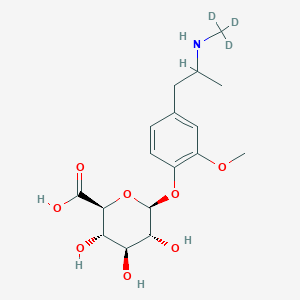
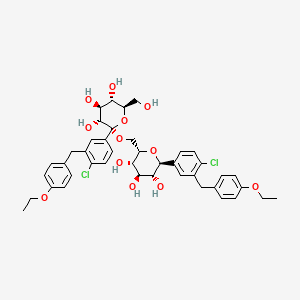
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
